1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a phenyl group attached to the indazole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indazole ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one would depend on its specific biological activity. Generally, compounds in the indazole family can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The phenyl group can enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of the indazole family.
1-Phenylindazole: Similar structure but without the tetrahydro modification.
4,5,6,7-Tetrahydroindazole: Lacks the phenyl group.
Uniqueness
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is unique due to the combination of the phenyl group and the tetrahydroindazole core. This combination can result in distinct chemical properties and biological activities compared to other indazole derivatives.
Properties
CAS No. |
22820-88-8 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one |
InChI |
InChI=1S/C13H14N2O/c16-13-11-8-4-5-9-12(11)15(14-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,16) |
InChI Key |
VSRKGGZDAWBRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.